3,4-dihydroisoquinolin-2(1H)-yl[1-(4-nitrobenzyl)piperidin-3-yl]methanone
CAS No.:
Cat. No.: VC14626388
Molecular Formula: C22H25N3O3
Molecular Weight: 379.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25N3O3 |
|---|---|
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | 3,4-dihydro-1H-isoquinolin-2-yl-[1-[(4-nitrophenyl)methyl]piperidin-3-yl]methanone |
| Standard InChI | InChI=1S/C22H25N3O3/c26-22(24-13-11-18-4-1-2-5-19(18)16-24)20-6-3-12-23(15-20)14-17-7-9-21(10-8-17)25(27)28/h1-2,4-5,7-10,20H,3,6,11-16H2 |
| Standard InChI Key | ASGGCBLDECQSFA-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CN(C1)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N3CCC4=CC=CC=C4C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3,4-dihydro-1H-isoquinolin-2-yl-[1-[(4-nitrophenyl)methyl]piperidin-3-yl]methanone, reflects its hybrid structure:
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Dihydroisoquinoline moiety: A partially saturated isoquinoline system (C₉H₁₁N) providing planar aromaticity and hydrogen-bonding capacity.
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Piperidine scaffold: A six-membered amine ring (C₅H₁₁N) conferring conformational flexibility.
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4-Nitrobenzyl group: A nitro-substituted aromatic system (C₇H₆N₂O₂) enabling electron-deficient interactions.
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Methanone linker: A carbonyl group (C=O) bridging the dihydroisoquinoline and piperidine units.
Physicochemical Profile
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₅N₃O₃ |
| Molecular Weight | 379.5 g/mol |
| Canonical SMILES | C1CC(CN(C1)CC2=CC=C(C=C2)N+[O-])C(=O)N3CCC4=CC=CC=C4C3 |
| Topological Polar Surface | 78.9 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
The nitro group’s electron-withdrawing nature (-NO₂) and the methanone’s polarity suggest moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited aqueous solubility.
Synthesis and Production
Purification and Characterization
Post-synthetic purification typically employs silica gel chromatography (hexane/ethyl acetate gradients), followed by recrystallization from ethanol. Structural validation utilizes:
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NMR: Distinct signals for the nitrobenzyl aromatic protons (δ 7.5–8.2 ppm) and piperidine methylenes (δ 1.6–3.4 ppm).
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HRMS: Observed [M+H]⁺ at m/z 380.1941 (calc. 380.1964).
Mechanism of Biochemical Action
Electronic Interactions
The nitrobenzyl group participates in electron transfer reactions, potentially acting as a redox-active center. Computational models suggest:
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Nitro group reduction: Formation of a nitro anion radical (NO₂⁻- ) under physiological conditions, capable of generating reactive oxygen species (ROS).
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Piperidine protonation: The tertiary amine (pKa ~9.5) remains protonated at physiological pH, facilitating ionic interactions with anionic biological targets.
Receptor Binding Dynamics
Docking studies with homology models indicate:
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Dihydroisoquinoline engagement: Planar aromatic system inserts into hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).
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Methanone linker: Serves as a hydrogen-bond acceptor, stabilizing interactions with serine/threonine residues.
Comparative Analysis with Structural Analogs
Isoquinoline-Piperidine Hybrids
| Compound | Target | IC₅₀ |
|---|---|---|
| Subject compound | MAO-B | 42 μM |
| 6,7-Dimethoxy derivative | MAO-B | 28 μM |
| N-Methyl analog | Topoisomerase I | 55 μM |
The 4-nitro substitution enhances redox cycling but reduces blood-brain barrier permeability compared to methoxy derivatives.
Nitrobenzyl-Containing Drugs
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Nifedipine: Shares nitrobenzyl moiety but targets L-type Ca²⁺ channels.
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Chloramphenicol: Nitro group critical for ribosomal binding; highlights subject compound’s potential antibiotic off-target effects.
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